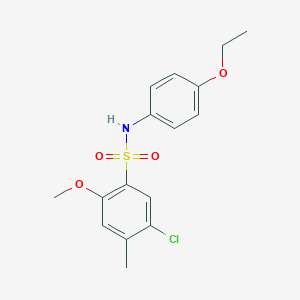
5-chloro-N-mesityl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-mesityl-2-methoxybenzenesulfonamide, also known as mesitylsulfonyl chloride, is a chemical compound that is widely used in scientific research. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, ether, and acetone. This compound has a variety of applications in scientific research, including its use in the synthesis of other compounds, as well as its use as a reagent in various chemical reactions.
作用機序
The mechanism of action of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide is not well understood. However, it is believed to act as a sulfonamide group transfer reagent, and is thought to react with various nucleophiles to form sulfonamide products. This compound has also been found to be a potent inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide have been studied extensively in vitro. This compound has been found to inhibit the growth of various cancer cell lines, and has been shown to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to inhibit the activity of various enzymes, including carbonic anhydrase and proteases. However, the physiological effects of this compound in vivo are not well understood, and further research is needed to fully elucidate its effects.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-N-mesityl-2-methoxybenzenesulfonamide in lab experiments is its versatility. This compound can be used as a reagent in a variety of chemical reactions, and has been found to be particularly useful in the synthesis of aryl sulfonamides. Additionally, this compound has been found to be a potent inhibitor of various enzymes, making it a useful tool in biochemical and pharmacological research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
将来の方向性
There are several future directions for research on 5-chloro-N-mesityl-2-methoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the mechanisms by which this compound induces apoptosis in cancer cells, and to identify specific cancer types that may be sensitive to its effects. Additionally, research on the use of this compound as a catalyst in various chemical reactions could lead to the development of new synthetic methods for the production of bioactive compounds. Finally, further studies on the toxicity and safety of this compound are needed to ensure its safe use in scientific research.
合成法
The synthesis of 5-chloro-N-mesityl-2-methoxybenzenesulfonamide involves the reaction of mesitylene with chlorosulfonic acid, followed by the addition of sodium methoxide. The resulting product is then treated with hydrochloric acid to yield the final product. This synthesis method has been widely used in the production of 5-chloro-N-mesityl-2-methoxybenzenesulfonamidenyl chloride, and has been found to be efficient and cost-effective.
科学的研究の応用
5-chloro-N-mesityl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, and is particularly useful in the synthesis of aryl sulfonamides. Additionally, this compound has been used in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. It has also been used as a catalyst in various chemical reactions, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction.
特性
分子式 |
C16H18ClNO3S |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-11(2)16(12(3)8-10)18-22(19,20)15-9-13(17)5-6-14(15)21-4/h5-9,18H,1-4H3 |
InChIキー |
KIEFLEGSCKVMIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















